molecular formula C25H20N4O2S B2941793 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 946251-86-1

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2941793
CAS No.: 946251-86-1
M. Wt: 440.52
InChI Key: FBFZOFGAJILDQZ-UHFFFAOYSA-N
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Description

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 3-methoxyphenyl group at position 4, and a sulfanyl-linked phenylethanone moiety at position 3. The sulfanyl bridge enhances structural diversity, allowing comparisons with related triazole derivatives.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-31-19-11-7-10-18(14-19)29-24(21-15-26-22-13-6-5-12-20(21)22)27-28-25(29)32-16-23(30)17-8-3-2-4-9-17/h2-15,26H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFZOFGAJILDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multicomponent reactions. One common approach is the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the easy isolation of the target product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of high-throughput reactors and continuous flow chemistry, can be applied to scale up the production. These methods ensure efficient and cost-effective synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, resulting in different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce various triazole derivatives.

Scientific Research Applications

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and specificity, while the sulfanyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Triazole Core Modifications

  • Target Compound: 5-(1H-indol-3-yl), 4-(3-methoxyphenyl), 3-sulfanyl-phenylethanone.
  • Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Substituents: 4-(2,4-Difluorophenyl), 5-(phenylsulfonylphenyl). Key Difference: Sulfonyl group instead of indole; difluorophenyl enhances lipophilicity.
  • Analog 2 : 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one ()
    • Substituents: 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl).
    • Key Difference: Para-substituted alkoxy groups vs. meta-methoxy in the target compound.

Substituent Positional Isomerism

  • Target Compound : 3-Methoxyphenyl at position 4 of the triazole.
  • Analog 3: 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone () Substituents: 4-(4-Methoxyphenyl), 5-(4-chlorophenyl). Key Difference: Chlorine (electron-withdrawing) vs. indole (electron-donating); para-methoxy vs. meta-methoxy.

Extended Functional Groups

  • Analog 4: 2-({4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone () Substituents: Quinolinyloxy-methyl group at position 5. Key Difference: Bulky quinoline moiety may enhance π-π stacking in biological targets.

Electronic and Steric Effects

  • 3-Methoxyphenyl (Target) vs.
  • Indole vs. Chlorophenyl (Analog 3) :
    • Indole’s NH group enables hydrogen bonding, while chlorine’s electronegativity increases polarity.

Structural Characterization Tools

  • SHELX System : Widely used for small-molecule refinement ().
  • ORTEP-3 : Graphical interface for crystallographic data visualization ().
  • WinGX Suite : Facilitates single-crystal analysis ().

Data Tables

Table 1. Structural Comparison of Triazole Derivatives

Compound Substituents (Position 4/5) Molecular Formula Key Functional Groups
Target Compound 3-Methoxyphenyl/1H-indol-3-yl C₂₅H₂₀N₄O₂S Indole, sulfanyl, methoxy
Analog 1 () 2,4-Difluorophenyl/phenylsulfonyl C₂₈H₂₀F₂N₃O₃S₂ Sulfonyl, difluorophenyl
Analog 2 () 4-Ethoxyphenyl/4-methoxyphenyl C₂₅H₂₃N₃O₃S Ethoxy, methoxy
Analog 4 () 4-Chlorophenyl/quinolinyloxy C₂₆H₂₀ClN₅O₂S Quinoline, chloro

Biological Activity

The compound 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule belonging to the triazole class, which is recognized for its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C25H27N5O2S
  • Molecular Weight: 461.6 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The presence of the indole and triazole moieties is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, a study demonstrated that compounds similar to this one showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against various pathogens, indicating potent antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, the compound exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT116 and MCF7. This suggests that it may be effective in inhibiting tumor growth and could serve as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The indole and triazole rings can bind to specific enzymes, modulating their activity. This interaction can disrupt critical cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation: The compound may also interact with various receptors involved in cell signaling pathways, influencing processes like apoptosis and cell proliferation .

Case Studies

  • Antimicrobial Screening: A series of triazole derivatives were screened for their antimicrobial activity against a panel of pathogens. The results indicated that compounds containing the indole moiety exhibited enhanced activity against Candida albicans and Pseudomonas aeruginosa with MIC values as low as 0.0156 μg/mL .
  • Anticancer Evaluation: In a multicellular spheroid model, the compound was tested for its efficacy against tumor growth. It demonstrated significant reduction in spheroid size compared to control groups, highlighting its potential as an effective anticancer agent .

Data Summary Table

Biological ActivityMIC/IC50 ValuesTarget Organisms/Cell Lines
Antibacterial0.125 - 8 μg/mLStaphylococcus aureus, E. coli
Antifungal0.0156 - 0.5 μg/mLCandida albicans, Pseudomonas aeruginosa
AnticancerIC50: 1.9 - 3.23 μg/mLHCT116, MCF7

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The synthesis involves multi-step reactions, starting with the formation of the triazole core. Key steps include:

  • Nucleophilic substitution : Reacting a triazole-thiol intermediate with α-bromoacetophenone to introduce the phenylethanone moiety .
  • Oxidation/Reduction : Use hydrogen peroxide (H₂O₂) for controlled oxidation of sulfanyl groups or LiAlH₄/NaBH₄ for selective reduction of functional groups .
  • Coupling reactions : Indole derivatives can be introduced via Suzuki-Miyaura coupling or direct alkylation under basic conditions .
    Methodological Tip: Optimize reaction time and temperature using TLC monitoring. Purify via column chromatography with ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are essential for structural characterization?

  • X-ray crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for analogous triazole-thiones .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., indole C-3 position and methoxyphenyl signals) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed during handling?

  • Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, fume hood) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Q. How can solubility and purification challenges be addressed?

  • Solubility screening : Test polar (DMSO, methanol) and non-polar solvents (DCM, chloroform). Co-solvents like THF may improve dissolution .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical purity checks .

Q. What stability studies are critical under varying conditions?

  • Thermal stability : Perform TGA/DSC to assess decomposition temperatures .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • pH stability : Test in buffers (pH 3–10) to identify labile functional groups (e.g., sulfanyl or methoxy) .

Advanced Research Questions

Q. How can substitution reactions at the triazole ring be optimized to minimize side products?

  • Solvent selection : Use DMF or DMSO for polar aprotic conditions to enhance nucleophilicity .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of alkyl halide to triazole-thiol to drive reaction completion .
  • Temperature control : Reactions at 60–80°C reduce side-product formation vs. room temperature .

Q. What computational approaches aid in predicting biological activity?

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on the indole-triazole scaffold .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can structure-activity relationships (SAR) be systematically studied?

  • Analog synthesis : Modify substituents (e.g., replace methoxyphenyl with fluorophenyl) and compare bioactivity .
  • Enzyme assays : Test against kinases or oxidoreductases using fluorescence-based assays. Normalize data to positive controls (e.g., staurosporine) .
  • Statistical analysis : Apply ANOVA to identify significant activity differences between analogs .

Q. How should contradictory biological activity data across assay models be resolved?

  • Assay validation : Replicate experiments in orthogonal models (e.g., cell-free vs. cell-based assays) .
  • Dose-response curves : Use 8-point dilution series to calculate EC₅₀/IC₅₀ values and assess reproducibility .
  • Meta-analysis : Pool data from multiple studies and apply funnel plots to detect bias .

Q. What strategies mitigate challenges in multi-step synthesis?

  • Intermediate characterization : Isolate and validate each intermediate via NMR/HRMS before proceeding .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for indole NH protection during sulfanyl group introduction .
  • Flow chemistry : Implement continuous flow reactors to improve yield in oxidation/reduction steps .

Q. How can degradation pathways be elucidated?

  • Forced degradation : Expose to heat (80°C), light, and oxidative stress (H₂O₂). Analyze products via LC-MS .
  • Isotope labeling : Use ³⁴S-labeled sulfanyl groups to track cleavage mechanisms using mass spectrometry .

Q. What methods are used to study enzyme interactions?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kᵈ) with immobilized target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .

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